molecular formula C12H15ClN2 B1670314 Detomidine Hydrochloride CAS No. 90038-01-0

Detomidine Hydrochloride

Cat. No.: B1670314
CAS No.: 90038-01-0
M. Wt: 222.71 g/mol
InChI Key: OIWRDXKNDCJZSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Detomidine hydrochloride, with the CAS number 90038-01-0 and the chemical formula C₁₂H₁₅ClN₂, is a synthetic imidazole derivative and a potent alpha2-adrenergic receptor agonist . It is primarily known for its use as a veterinary sedative and analgesic, most commonly in horses and other large animals . Its mechanism of action is mediated by the activation of α2-adrenergic receptors in the central nervous system, which induces a negative feedback response that reduces the release of excitatory neurotransmitters, leading to dose-dependent sedative and analgesic effects . In research settings, this mechanism makes this compound a valuable tool for studying the autonomic nervous system, sedation pathways, and pain management. The compound is typically administered via injection and is often supplied as a solution for this purpose . The commercial synthesis of this compound involves a two-step process starting from key aromatic and heterocyclic precursors, first forming an intermediate compound, (2,3-dimethylphenyl)(1H-imidazol-4-yl)methanol, which is then reduced in the presence of isopropanol and hydrochloric acid to yield the final product . Researchers can access its structure via canonical SMILES (CC1=C(C(=CC=C1)CC2=CN=CN2)C.Cl) and InChIKey (OIWRDXKNDCJZSM-UHFFFAOYSA-N) identifiers . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-[(2,3-dimethylphenyl)methyl]-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.ClH/c1-9-4-3-5-11(10(9)2)6-12-7-13-8-14-12;/h3-5,7-8H,6H2,1-2H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWRDXKNDCJZSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CC2=CN=CN2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

76631-46-4 (Parent)
Record name Detomidine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090038010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7048661
Record name Detomidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90038-01-0
Record name Detomidine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90038-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Detomidine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090038010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Detomidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-imidazole, 4-[(2,3-dimethylphenyl)methyl] hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DETOMIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95K4LKB6QE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Early Synthetic Approaches

The original synthesis, described in U.S. Pat. No. 4,443,466, involved a Grignard reaction between 1-bromo-2,3-dimethylbenzene and 1H-imidazole-4-carboxamide. This method faced challenges in regioselectivity, often producing the undesired iso-detomidine isomer (3,4-dimethylbenzylimidazole) due to competing coupling positions. Yields rarely exceeded 45%, necessitating multiple recrystallizations to achieve >95% purity.

Advancements in Catalytic Coupling

Russian Patent RU2448095 introduced titanium(IV) chloride as a coupling catalyst, enabling direct arylation of imidazole precursors at 80–100°C. This method reduced iso-detomidine formation to <2% but required strict moisture control, complicating industrial-scale production.

Key Synthetic Routes

Grignard Reaction-Based Synthesis (CN101941944A)

The Chinese patent CN101941944A outlines a three-step process optimized for high yield and minimal byproducts:

Step 1: Nucleophilic Addition
1H-imidazole-4-carboxamide reacts with 2,3-dimethylbenzylmagnesium bromide (Grignard reagent) in toluene at 65°C for 2 hours. Key parameters:

  • Solvent: Toluene (15:1 v/w relative to imidazole)
  • Temperature: 65±5°C
  • Yield: 78–82% after crystallization

Step 2: Reductive Amination
The intermediate (Compound I) undergoes reduction with hydrazine hydrate in pyridine at 110°C for 3–5 hours. Critical factors:

  • Reductant: Hydrazine hydrate (1:1–2 molar ratio)
  • Solvent: Pyridine (2–10× weight of Compound I)
  • Yield: 89–93%

Step 3: Hydrochloride Formation
The free base is treated with dilute HCl (30% v/v) in ethanol at 30°C, followed by cooling to 0–5°C for crystallization. This step achieves 99% optical purity with a 60% overall yield across three steps.

Alternative Catalytic Coupling (US20210323929A1)

A 2019 U.S. patent describes palladium-catalyzed cross-coupling between imidazole boronic esters and 2,3-dimethylbenzyl bromides:

  • Catalyst: Pd(PPh₃)₄ (2 mol%)
  • Base: K₂CO₃
  • Solvent: THF/H₂O (4:1)
  • Temperature: 80°C, 12 hours
    This method achieves 88% yield with <0.1% iso-detomidine, albeit requiring costly boronic ester precursors.

Purification and Crystallization Techniques

Anhydrous vs. Monohydrate Forms

Traditional methods produced metastable anhydrous detomidine HCl, which readily absorbs moisture, altering crystallinity. The European Patent EP3782989A1 resolves this by recrystallizing the crude product from water to form the monohydrate:

Parameter Anhydrous Form Monohydrate
Water Content ≤2.0% 5.0–6.5%
Storage Stability 6 months 36+ months
Crystallization Solvent Ethanol/acetone Water
Yield 70% 85%

Impurity Control

The USPTO patent US20210323929A1 specifies HPLC purity thresholds:

  • Iso-detomidine: ≤0.02%
  • 3-((1H-Imidazol-4-yl)methyl)-2-methylbenzaldehyde: ≤0.01%
  • Total impurities: ≤0.06%

Recrystallization from aqueous ethanol (30% v/v) reduces residual solvents to <50 ppm, meeting ICH Q3C guidelines.

Analytical Methods for Quality Control

HPLC Analysis (Ph. Eur. 9.0 Monograph)

  • Column: Symmetry C8, 5 µm, 4.6×150 mm
  • Mobile Phase: 65% ammonium phosphate (pH 7.9), 35% acetonitrile
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 220 nm
  • Retention Time: Detomidine – 8.2 min; Iso-detomidine – 9.7 min

Differential Scanning Calorimetry (DSC)

Monohydrate shows endothermic peaks at 135°C (dehydration) and 178°C (melting), distinguishing it from the anhydrous form’s single melt at 185°C.

Industrial-Scale Production Considerations

Solvent Selection

Step Preferred Solvent Alternative
Grignard Reaction Toluene THF
Reduction Pyridine Ethylene glycol
Crystallization Water Ethanol/water

Water-based crystallization minimizes organic solvent use, reducing production costs by ~40% compared to ethanol-based systems.

Moisture Control

For anhydrous form production, drying at 60°C under vacuum (<10 mbar) for 48 hours is required to achieve ≤2.0% water content. Conversely, the monohydrate stabilizes at 50–60% relative humidity without desiccation.

Scientific Research Applications

Pharmacological Properties

Detomidine hydrochloride is classified as an alpha-2 adrenergic agonist. It acts on alpha-2 receptors in the central nervous system, leading to sedation, analgesia, and muscle relaxation. The pharmacokinetics of detomidine varies based on the route of administration (intravenous, intramuscular, or oral transmucosal), influencing both its efficacy and safety profile.

Key Pharmacokinetic Findings

  • Intravenous Administration : Rapid onset of action with peak plasma concentrations occurring within minutes. For instance, a study reported that plasma concentrations peaked at 1.5 minutes post-intravenous administration in horses .
  • Intramuscular Administration : Slower onset with peak concentrations reached around 1.5 hours post-administration .
  • Oral Transmucosal Administration : A recent study indicated that detomidine gel administered via the oral transmucosal route provided effective sedation comparable to intravenous administration while avoiding first-pass metabolism .

Clinical Applications

This compound is utilized in various clinical settings:

  • Sedation for Surgical Procedures : Commonly used for pre-anesthetic sedation in horses and dogs undergoing surgeries. Its sedative effects allow for easier handling and reduced stress during procedures.
  • Pain Management : Effective in managing pain associated with surgical interventions or injuries. It is often combined with other analgesics to enhance pain control.
  • Cardiovascular Effects Monitoring : Detomidine has significant effects on heart rate and blood pressure, making it essential to monitor cardiovascular parameters during its use .

Case Study 1: Sedation in Horses

A study evaluated the sedative effects of detomidine administered intravenously versus intramuscularly in horses. Results showed that intravenous administration resulted in faster onset and greater sedation levels compared to intramuscular routes. Heart rates decreased significantly following intravenous administration, highlighting its effectiveness as a sedative agent .

Case Study 2: Intravaginal Administration in Alpacas

Research demonstrated that detomidine gel administered intravaginally provided moderate sedation in alpacas. The study found that while intravenous administration led to quicker sedation onset (1.6 minutes), the gel took longer (13 minutes) but was effective for procedures requiring sedation . This method offers an alternative for animals that are difficult to handle or require minimal restraint.

Comparison of Administration Routes

Route of AdministrationOnset TimePeak Concentration TimeDuration of Sedation
Intravenous1.5 min1.5 minShorter duration
Intramuscular30 min1.5 hoursLonger duration
Oral Transmucosal13 min19.9 minComparable to IV

Mechanism of Action

Detomidine hydrochloride exerts its effects by activating alpha-2 adrenergic receptors. This activation induces a negative feedback response, reducing the production of excitatory neurotransmitters. The compound’s sedative and analgesic properties are dose-dependent and mediated by the inhibition of the sympathetic nervous system. This results in decreased heart rate, reduced blood pressure, and analgesia .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Profile

  • Selectivity and Potency: Detomidine exhibits high α2-adrenergic selectivity but lower specificity compared to dexmedetomidine, a dextro-isomer of medetomidine, which has greater α2:α1 selectivity (1620:1 vs. 260:1) . Romifidine, another α2-agonist, shows similar receptor affinity but a longer duration of sedation due to slower dissociation from receptors . Xylazine, an older α2-agonist, has lower α2 selectivity, resulting in more pronounced cardiovascular side effects (e.g., severe bradycardia) and shorter sedation duration .

Pharmacokinetics

Key parameters vary by species and administration route:

Compound Species Route Half-Life (hr) Clearance (L/hr/kg) Volume of Distribution (L/kg) Notes
Detomidine Horse IV ~1.5–2.5 0.39 1.3–2.1 Peak plasma: 1.5 min (IV)
Romifidine Horse IV ~2.5–3.5 0.28 1.8–2.5 Longer sedation duration
Dexmedetomidine Human IV 2.67 39.4 (total) 152 (total) Hepatic metabolism
Xylazine Horse IV 0.5–1.0 1.2 0.8–1.2 Rapid elimination
  • Metabolism: Detomidine undergoes hepatic glucuronidation and renal excretion, requiring dose adjustments in hepatic impairment .

Clinical Efficacy

  • Sedation Quality :

    • Detomidine provides reliable sedation for standing procedures (e.g., ovariectomy) but may cause ataxia and head drop at higher doses .
    • Romifidine offers comparable sedation with less ataxia, making it preferable for prolonged surgeries .
    • Dexmedetomidine is used in human ICU sedation due to its rapid onset and cooperative sedation (patients remain rousable) .
  • Analgesia: Detomidine’s analgesia is moderate and synergistic with opioids (e.g., butorphanol) . Xylazine provides weaker analgesia, often requiring adjuncts .

Biological Activity

Detomidine hydrochloride is a synthetic sedative and analgesic agent primarily used in veterinary medicine, particularly for horses. It acts as an alpha-2 adrenergic agonist, producing dose-dependent sedative and analgesic effects. This article explores the biological activity of this compound, including its pharmacokinetics, physiological effects, and clinical applications.

Pharmacodynamics

Detomidine exerts its effects by binding to alpha-2 adrenergic receptors in the central nervous system, leading to a decrease in the release of excitatory neurotransmitters. This results in sedation, muscle relaxation, and analgesia. The drug is known to induce profound lethargy, characterized by a lowering of the head and reduced sensitivity to environmental stimuli. Additionally, detomidine can cause initial hypertension followed by bradycardia and potential second-degree atrioventricular block, which is typically not pathological in horses .

Pharmacokinetics

Detomidine is administered intravenously (IV) or intramuscularly (IM), with the IV route providing faster onset and more pronounced effects. The pharmacokinetic profile reveals that plasma concentrations peak more rapidly after IV administration compared to IM. For instance, a study showed that plasma concentrations reached a mean of 105.4 ng/ml at 1.5 minutes post-IV administration versus 6.9 ng/ml at 1.5 hours post-IM administration .

Key Pharmacokinetic Parameters

Route of AdministrationPeak Plasma Concentration (ng/ml)Time to Peak (min)Elimination Half-life (min)
Intravenous105.4 ± 71.61.530
Intramuscular6.9 ± 1.49030

Physiological Effects

The physiological effects of detomidine include significant changes in heart rate and blood pressure. Studies have documented a marked decrease in heart rate following administration, with values dropping to as low as 17 beats/min after IV administration . The drug also influences left ventricular dimensions, leading to alterations in cardiac function metrics such as left ventricular internal diameters during diastole and systole .

Case Study: Cardiovascular Effects

In a controlled study involving horses sedated with detomidine, researchers observed:

  • Heart Rate (HR) : Decreased significantly within the first 25 minutes post-administration.
  • Left Ventricular Internal Diameter : Increased during diastole (p = 0.034) and decreased during systole (p < 0.001).
  • Pulmonary Regurgitation : Frequency increased significantly (p < 0.001) following sedation .

Clinical Applications

Detomidine is primarily utilized for sedation and analgesia in horses during various procedures such as bronchoscopy or surgical interventions. It can be combined with other analgesics like butorphanol for enhanced effect . The recommended dosage for moderate sedation ranges from 20–40 μg/kg when administered IV.

Use Case: Sedation for Procedures

In a clinical setting, detomidine has been effectively used for:

  • Bronchoscopy : Facilitating easier access due to muscle relaxation.
  • Surgical Procedures : Providing adequate sedation while minimizing stress on the animal.

Safety and Side Effects

While detomidine is generally safe when used appropriately, it can lead to adverse effects such as excessive sweating, ataxia, and potential arrhythmias in predisposed animals . Careful monitoring of cardiovascular parameters is essential during administration.

Q & A

Q. What is the primary mechanism of action of detomidine hydrochloride in inducing sedation and analgesia?

this compound acts as a selective α2-adrenergic receptor agonist, inhibiting sympathetic nervous system activity by reducing norepinephrine release. This results in dose-dependent sedation, analgesia, and muscle relaxation. Experimental validation typically involves receptor-binding assays (e.g., radioligand displacement studies) and in vivo models measuring changes in cardiovascular parameters or pain thresholds .

Q. What are standard experimental models for evaluating detomidine’s pharmacological effects?

Equine models are widely used due to detomidine’s veterinary applications. Key parameters include pelvic limb positioning, heart rate, respiratory rate, and accelerometry-based movement quantification. Rodent models may assess central α2-receptor activation via tail-flick tests or electroencephalography (EEG) for sedation depth .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Researchers must adhere to institutional chemical hygiene plans, including PPE (gloves impermeable to hydrochloride salts), fume hoods for aerosol prevention, and emergency decontamination procedures. Training documentation and SDS review are mandatory, as outlined in general laboratory SOPs .

Q. How is this compound purity validated in research-grade samples?

High-performance liquid chromatography (HPLC) with UV detection is standard, using C18 columns and mobile phases like acetonitrile-phosphate buffers. Validation includes testing for impurities (e.g., 4-epianhydrotetracycline analogs) and ensuring ≥98% purity via peak area normalization .

Advanced Research Questions

Q. How can researchers design a comparative study of detomidine and other α2-agonists (e.g., xylazine) for cardiopulmonary effects?

A randomized crossover design in equine subjects should administer equipotent doses, measuring systolic/diastolic pressures, cardiac output, and arterial blood gases. Statistical methods (e.g., ANOVA with Tukey post-hoc tests) are critical for analyzing inter-drug variability, as described in veterinary pharmacology studies .

Q. What methodological approaches resolve contradictions in detomidine’s reported cardiovascular effects across studies?

Contradictions may arise from species-specific receptor distribution or dosing regimens. Meta-analyses should stratify data by species (e.g., horses vs. rodents), administration routes (IV vs. epidural), and co-administered antagonists (e.g., yohimbine). Sensitivity analyses can identify confounding variables .

Q. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling optimize detomidine dosing in novel species?

Compartmental PK models (e.g., two-compartment) integrate plasma concentration-time data with effect-site modeling (e.g., sedation scores). Bayesian adaptive dosing trials refine parameters for species with limited prior data, ensuring therapeutic efficacy without adverse hypotension .

Q. What advanced techniques characterize detomidine’s receptor-binding kinetics and selectivity?

Surface plasmon resonance (SPR) or scintillation proximity assays (SPA) quantify binding affinity (Kd) and dissociation rates (koff) for α2-receptor subtypes. Comparative studies with medetomidine and dexmedetomidine reveal subtype selectivity (e.g., α2A vs. α2B) .

Q. How do researchers validate detomidine’s bioequivalence in generic formulations for translational studies?

Bioequivalence studies require randomized, double-blind trials comparing AUC, Cmax, and Tmax between generic and reference products. Analytical validation via LC-MS/MS ensures batch-to-batch consistency in active pharmaceutical ingredient (API) content .

Q. What strategies mitigate α2-receptor desensitization during prolonged detomidine administration?

Intermittent dosing schedules or adjunctive therapies (e.g., opioid co-administration) reduce tachyphylaxis. In vitro models using transfected HEK293 cells assess receptor internalization via fluorescence microscopy, guiding optimal dosing intervals .

Methodological Notes

  • Statistical rigor : Reference standard texts like Snedecor & Cochran’s Statistical Methods for experimental design .
  • Ethical compliance : Adhere to species-specific IACUC protocols for sedation and analgesia studies.
  • Data reproducibility : Detailed experimental protocols (e.g., HPLC parameters) must be included in supplementary materials per journal guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Detomidine Hydrochloride
Reactant of Route 2
Reactant of Route 2
Detomidine Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.